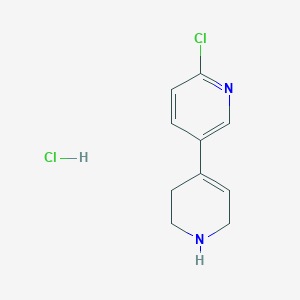

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

CAS No.: 259522-44-6

Cat. No.: VC2865283

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 259522-44-6 |

|---|---|

| Molecular Formula | C10H12Cl2N2 |

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | 2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H |

| Standard InChI Key | KVXPXVSYONRARC-UHFFFAOYSA-N |

| SMILES | C1CNCC=C1C2=CN=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CNCC=C1C2=CN=C(C=C2)Cl.Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride consists of a pyridine ring with a chlorine atom at the 2-position and a partially saturated 1,2,3,6-tetrahydropyridine ring attached at the 5-position. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form. The molecular structure features two nitrogen-containing heterocycles: the pyridine core and the tetrahydropyridine substituent.

Related Compounds and Structural Analogues

The basic 2-chloropyridine scaffold appears in numerous biologically active compounds and synthetic intermediates. Related compounds such as 2-chloro-5-methylpyridine have established synthetic routes that might inform potential synthesis methods for our target compound . Another structural analogue, 2-Chloro-5-(trichloromethyl)pyridine, shares the 2-chloro-5-substituted pyridine core structure and has documented synthesis pathways that could provide insights into potential methods for preparing our target compound .

Cross-Coupling Approaches

Another potential route could involve cross-coupling reactions between a pre-chlorinated pyridine and an appropriate tetrahydropyridine derivative:

-

Preparation of a 2-chloro-5-bromopyridine or similar reactive intermediate

-

Palladium or nickel-catalyzed cross-coupling with a suitable tetrahydropyridine-containing organometallic reagent

-

Salt formation using hydrogen chloride to obtain the final hydrochloride form

Research Context and Analytical Considerations

Analytical Characterization

Proper characterization of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride would typically involve multiple complementary techniques:

| Analytical Technique | Expected Information | Typical Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, purity assessment | ¹H, ¹³C, and potentially ¹⁵N NMR in D₂O or DMSO-d₆ |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | ESI-MS or APCI-MS techniques |

| HPLC | Purity determination | Reverse-phase with UV detection |

| X-ray Crystallography | Absolute configuration, hydrogen bonding network | Single crystal analysis |

| IR Spectroscopy | Functional group identification | Characteristic bands for N-H, C-Cl, aromatic C=N |

Stability Considerations

Based on related chlorinated pyridines, several stability considerations might be relevant:

-

Hydrolytic stability - chloro groups at the 2-position of pyridine can be susceptible to nucleophilic substitution in aqueous media at elevated temperatures

-

Thermal stability - most hydrochloride salts of heterocyclic compounds remain stable at room temperature but may decompose upon heating

-

Photostability - aromatic chloro compounds can sometimes undergo photochemical dechlorination under UV exposure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume